3,5-Difluoro-4-methylphenylboronic acid pinacol ester
Description
3,5-Difluoro-4-methylphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science. Its structure features a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 4-position, stabilized by a pinacol ester group (B-O-C(CH₃)₂). The fluorine atoms enhance electrophilicity at the boron center, while the methyl group contributes steric stability. This compound is valued for its balance of reactivity and stability in catalytic reactions .
Properties
IUPAC Name |
2-(3,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLGURYLOQWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Boronic Acid Intermediate
The most widely documented method involves synthesizing 3,5-difluoro-4-methylphenylboronic acid first, followed by esterification with pinacol.
Step 1: Synthesis of 3,5-Difluoro-4-methylphenylboronic Acid
The patent CN103951688A outlines a lithiation-borylation strategy:
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Starting Material : 1-Bromo-3,5-difluorobenzene is treated with diisopropylamine lithium (LDA) at −78°C in tetrahydrofuran (THF) to generate a phenyl anion.
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Methylation : Methyl iodide is added to introduce the methyl group at the 4-position, yielding 4-bromo-2,6-difluorotoluene.
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Borylation : The bromide intermediate reacts with n-butyllithium and triisopropyl borate, followed by acidic workup to yield the boronic acid.
Reaction Conditions :
Step 2: Pinacol Esterification
The boronic acid is converted to its pinacol ester using a protocol adapted from the Royal Society of Chemistry:
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Reagents : Pinacol (1.2 equiv) in diethyl ether.
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Procedure : The boronic acid and pinacol are stirred at room temperature for 12 hours, followed by concentration and purification via flash column chromatography (hexane/ethyl acetate).
Optimization Notes :
One-Pot Lithiation-Borylation with Bis(pinacolato)diboron
A streamlined approach modifies the patent’s borylation step by replacing triisopropyl borate with bis(pinacolato)diboron (B₂Pin₂):
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Lithiation : 4-Bromo-2,6-difluorotoluene is treated with n-butyllithium at −78°C.
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Borylation : B₂Pin₂ is added directly to the lithiated intermediate, forming the pinacol ester in situ.
Advantages :
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Eliminates the need for acidic hydrolysis and separate esterification.
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Reduces purification steps.
Challenges :
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Requires strict anhydrous conditions.
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B₂Pin₂ must be freshly distilled to avoid moisture degradation.
Yield : ~70% (estimated from analogous reactions)
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Total Yield | 64–70% | 70% |
| Purification Complexity | High (two steps) | Moderate |
| Scalability | Suitable for >1 kg | Limited by B₂Pin₂ cost |
| Cost of Materials | Lower | Higher |
The two-step method offers better scalability for industrial applications, while the one-pot approach is preferable for laboratory-scale synthesis due to reduced handling.
Critical Experimental Considerations
Solvent and Temperature Optimization
Steric and Electronic Effects
The methyl group at the 4-position introduces steric hindrance, slowing the borylation step. Increasing the reaction time from 3 hours to 12 hours improves yields by 15%.
Spectroscopic Characterization
¹H NMR Data
¹³C NMR Data
Industrial and Environmental Impact
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds smoothly to form the desired biaryl or vinyl-aryl product .
Common Reagents and Conditions:
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to 80°C.
Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
3,5-Difluoro-4-methylphenylboronic acid pinacol ester is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of biaryl compounds. The presence of fluorine atoms enhances the electronic properties of the molecule, making it a valuable building block in organic synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique electronic characteristics due to the difluoromethyl group can influence biological activity and pharmacokinetics. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability.
Material Science
The compound is also explored in material science for developing advanced materials with specific properties. Its boron-containing structure can be used to create polymers with enhanced thermal and mechanical properties. Additionally, it can serve as a precursor for boron-doped materials that exhibit unique electronic properties suitable for applications in semiconductors.
Case Study 1: Synthesis of Biaryl Compounds
A recent study demonstrated the effectiveness of 3,5-difluoro-4-methylphenylboronic acid pinacol ester in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields while minimizing by-products. The resultant biaryl compounds showed promising activity in biological assays targeting cancer cells.
Case Study 2: Development of Fluorinated Pharmaceuticals
Another research effort focused on using this boronic ester in synthesizing fluorinated pharmaceuticals. The study highlighted how the incorporation of fluorine into drug candidates could enhance their binding affinity to biological targets while improving their pharmacological profiles.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylphenylboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations:
- Fluorine vs. Chlorine: Fluorine’s smaller atomic size and higher electronegativity improve oxidative stability compared to chlorine-substituted analogs, which degrade faster under humid conditions .
- Methyl vs. Methoxy: Methyl groups (electron-donating) reduce boron’s electrophilicity but enhance steric protection, whereas methoxy groups (electron-withdrawing) lower reaction rates in cross-couplings .
- Hydroxyl Group Limitations: Hydroxyl-substituted derivatives (e.g., 3,5-difluoro-4-hydroxy) exhibit reduced shelf life due to susceptibility to dehydration or oxidation .
Performance in Suzuki-Miyaura Cross-Coupling Reactions
- 3,5-Difluoro-4-methylphenylboronic Acid Pinacol Ester: Demonstrates high coupling efficiency with aryl chlorides in Pd-catalyzed reactions, attributed to fluorine’s activation of the boron center without excessive steric hindrance .
- 3,5-Dichlorophenyl Analogs: Higher reactivity but lower selectivity due to chlorine’s stronger electron-withdrawing effects, leading to side reactions .
- Methoxy-Substituted Derivatives: Reduced reactivity in electron-rich systems; methoxy groups deactivate the aryl ring, requiring harsher reaction conditions .
Physical Properties and Stability
- Solubility: Methyl and methoxy groups enhance solubility in organic solvents (e.g., THF, DCM) compared to hydroxylated analogs, which are more polar .
- Storage Requirements: Hydroxyl-containing compounds require refrigeration (4–8°C) to prevent decomposition, whereas methyl/fluoro derivatives are stable at ambient temperatures .
Biological Activity
3,5-Difluoro-4-methylphenylboronic acid pinacol ester (CAS No. 2094504-03-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17BF2O2
- Molecular Weight : 254.08 g/mol
- Appearance : Typically exists as a white to off-white solid.
The biological activity of 3,5-Difluoro-4-methylphenylboronic acid pinacol ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and stability, which can influence its binding affinity and selectivity towards specific biological targets.
Key Mechanistic Insights:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity.
- Receptor Interaction : It may also act as a ligand for specific receptors, influencing signaling pathways involved in cellular processes.
Biological Activity Data
Case Studies
- Anticancer Studies : Research has demonstrated that 3,5-Difluoro-4-methylphenylboronic acid pinacol ester can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. For instance, a study highlighted its effectiveness against breast cancer cells by promoting caspase activation and mitochondrial dysfunction .
- Enzyme Interaction Studies : A detailed kinetic study revealed that the compound acts as a potent inhibitor of specific serine proteases, showing IC50 values in the low micromolar range. This inhibition was characterized using fluorescence resonance energy transfer (FRET) assays to monitor enzyme activity in real-time .
Research Findings
Recent studies have focused on the stability and reactivity of boronic esters under physiological conditions. Notably, it was found that the pinacol ester form demonstrates enhanced stability against hydrolysis compared to other boronic acid derivatives, which is crucial for maintaining biological activity in vivo .
Stability Analysis
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 3,5-difluoro-4-methylphenylboronic acid pinacol ester?
- Synthetic Protocols : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include protecting the boronic acid group with pinacol to enhance stability and prevent protodeboronation. Reaction conditions often involve palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF under inert atmospheres .
- Purification : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity validation requires GC (>97% purity) or HPLC analysis, with strict control of residual solvents and byproducts .
- Storage : Conflicting recommendations exist: some sources advise refrigeration (0–6°C) to prevent ester hydrolysis , while others suggest ambient storage for short-term use .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : The compound is associated with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and direct contact .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Fire risks require dry sand or alcohol-resistant foam for suppression .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of this boronic ester in aqueous environments?
- Stability Studies : Evidence from analogous boronic esters (e.g., 4-nitrophenyl derivatives) shows that hydrolysis rates increase under alkaline conditions (pH >9). At pH 7.27 (Tris-HCl buffer), stability is maintained for >3 hours, but prolonged exposure to H₂O₂ (1 mM) accelerates degradation .
- Reactivity Optimization : Adjusting pH to 6.91–8.06 minimizes unwanted side reactions in cross-coupling applications, while higher pH (9–11) may facilitate ester cleavage for in situ boronic acid generation .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates?
- Mechanistic Insights : The pinacol ester acts as a stable boronate source, enabling regioselective C–C bond formation with aryl halides. Its electron-withdrawing fluorine substituents enhance electrophilicity, improving coupling efficiency with electron-rich partners .
- Case Study : In synthesizing tyrosine kinase inhibitors, this ester demonstrated superior coupling yields (85–92%) compared to unprotected boronic acids, which suffered from oxidative deboronation .
Q. Which analytical techniques are most effective for characterizing and quantifying this compound?
- Quantitative Analysis :
- UV-Vis Spectroscopy : Monitors reaction progress via absorbance at 270–300 nm (arylboronate-specific transitions) .
- NMR : ¹⁹F NMR (δ -110 to -120 ppm) and ¹¹B NMR (δ 28–32 ppm) confirm structural integrity and boron coordination .
Q. How do structural modifications (e.g., fluorine substitution) impact reactivity in catalytic systems?
- Substituent Effects : Fluorine atoms at the 3,5-positions increase electrophilicity of the boronate, accelerating transmetallation in Pd-catalyzed reactions. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives) show a 30% yield enhancement in model coupling reactions .
- Steric Considerations : The 4-methyl group reduces steric hindrance, favoring coupling with bulky substrates like heteroaromatic halides .
Q. What are the emerging applications of this compound in materials science?
- Polymer Synthesis : It serves as a monomer in boron-containing polymers for OLEDs, leveraging fluorine’s electron-transport properties. Thermal stability (TGA decomposition >250°C) makes it suitable for high-temperature processing .
- Surface Functionalization : Immobilization on silica nanoparticles via ester hydrolysis enables pH-responsive drug delivery systems, with boronic acid groups binding diol-containing therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
